Phenyl 4-bromobenzenesulfonate

描述

Structure

3D Structure

属性

IUPAC Name |

phenyl 4-bromobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO3S/c13-10-6-8-12(9-7-10)17(14,15)16-11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYXAYIIDXKEDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40281871 | |

| Record name | Phenyl 4-bromobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5455-14-1 | |

| Record name | 5455-14-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl 4-bromobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to Phenyl 4-bromobenzenesulfonate: Structure and Nomenclature

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing a detailed examination of Phenyl 4-bromobenzenesulfonate. The focus is on the elucidation of its chemical structure and the systematic derivation of its IUPAC name, grounded in authoritative chemical principles.

Chemical Structure Elucidation

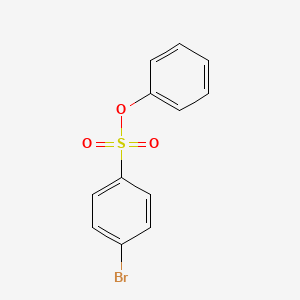

Phenyl 4-bromobenzenesulfonate is an aromatic sulfonate ester. Its structure is characterized by the linkage of a phenyl group and a 4-bromophenyl group through a central sulfonate ester bridge.

Molecular Formula and Core Components

The molecular formula for Phenyl 4-bromobenzenesulfonate is C12H9BrO3S.[1][2] This formula accounts for all constituent atoms in the molecule. The structure is composed of three primary components:

-

Phenyl Group (C₆H₅-) : Derived from phenol, this group is attached to one of the oxygen atoms of the sulfonate core.

-

4-Bromophenyl Group (Br-C₆H₄-) : A benzene ring substituted with a bromine atom at the para (position 4) position.

-

Sulfonate Ester Linkage (-SO₂-O-) : This functional group forms the central bridge connecting the two aromatic rings and is characteristic of sulfonic acid esters.

Atomic Connectivity and Bonding

The central sulfur atom is bonded to two oxygen atoms via double bonds (sulfone group), to the carbon skeleton of the 4-bromophenyl ring via a single bond, and to a third oxygen atom via a single bond. This third oxygen atom, in turn, forms the ester linkage by bonding to the phenyl group. The Simplified Molecular-Input Line-Entry System (SMILES) representation of this connectivity is C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)Br.[1]

Structural Visualization

A logical representation of the molecule's structure is essential for understanding its chemical properties and reactivity. The following diagram illustrates the connectivity of Phenyl 4-bromobenzenesulfonate.

Caption: Chemical structure of Phenyl 4-bromobenzenesulfonate.

IUPAC Nomenclature Deconstructed

The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) is phenyl 4-bromobenzenesulfonate .[1] This name is derived by treating the molecule as an ester of 4-bromobenzenesulfonic acid.

-

Identify the Parent Acid and Alcohol/Phenol : Sulfonate esters are named similarly to carboxylate esters. The structure is conceptually cleaved at the ester oxygen that is singly bonded to the sulfur atom.

-

The part containing the sulfuryl group (-SO₂-) comes from the sulfonic acid. In this case, it is 4-bromobenzenesulfonic acid .[3]

-

The part attached to the ester oxygen comes from a phenol. In this case, it is phenol .

-

-

Name the Phenol-Derived Group : The C₆H₅-O- group is named as a substituent derived from phenol. The "-ol" suffix is replaced with "-yl". Thus, "phenol" becomes "phenyl ". This forms the first part of the IUPAC name.

-

Name the Sulfonic Acid-Derived Group : The parent acid is benzenesulfonic acid, which is substituted with a bromine atom.

-

The benzene ring of the sulfonic acid is numbered starting from the carbon atom attached to the sulfonate group as position 1.

-

The bromine atom is located at the fourth carbon atom (para position) of this ring.

-

Therefore, the acid is named 4-bromobenzenesulfonic acid .[3]

-

-

Combine the Names : To form the ester name, the "-ic acid" suffix of the sulfonic acid is replaced with "-ate".

-

"4-bromobenzenesulfonic acid" becomes "4-bromobenzenesulfonate ".

-

The phenyl group name is placed before the sulfonate name as a separate word.

-

Combining these components yields the full IUPAC name: phenyl 4-bromobenzenesulfonate .

Physicochemical Properties

A summary of key physicochemical data is crucial for laboratory applications, including experimental design and safety assessments.

| Property | Value | Source |

| IUPAC Name | phenyl 4-bromobenzenesulfonate | [1][4] |

| Molecular Formula | C₁₂H₉BrO₃S | [1][2][5] |

| Molecular Weight | 313.17 g/mol | [2][4] |

| CAS Number | 5455-14-1 | [2][5] |

| Appearance | White to off-white solid (typical) | N/A |

| SMILES | C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)Br | [1][2] |

| InChIKey | ARYXAYIIDXKEDB-UHFFFAOYSA-N | [1] |

Synthesis Protocol: Esterification

The most direct and common method for synthesizing phenyl 4-bromobenzenesulfonate is the Schotten-Baumann reaction, which involves the esterification of a phenol with a sulfonyl chloride in the presence of a base.

Experimental Workflow: General Protocol

This protocol describes a generalized procedure for the synthesis.

-

Dissolution : Dissolve phenol in a suitable solvent (e.g., acetone or dichloromethane) in a reaction flask.

-

Base Addition : Add an aqueous solution of a base, such as sodium hydroxide (NaOH), to the flask with constant stirring. This deprotonates the phenol to form the more nucleophilic phenoxide ion.

-

Sulfonyl Chloride Addition : Add 4-bromobenzenesulfonyl chloride dropwise to the stirring solution. The reaction is typically exothermic and may require cooling in an ice bath to maintain control.

-

Reaction : Allow the mixture to stir at room temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

Precipitation & Isolation : The product, being insoluble in water, will precipitate out of the solution. The solid is then collected by vacuum filtration.

-

Purification : The crude product is washed with water to remove any remaining base or salts and can be further purified by recrystallization from a suitable solvent like ethanol to yield the final product.[6]

Synthesis Workflow Diagram

Caption: Generalized workflow for the synthesis of Phenyl 4-bromobenzenesulfonate.

References

-

PubChem. Phenyl 4-bromobenzenesulfonate. National Center for Biotechnology Information. [Link]

-

MDPI. (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. MDPI. [Link]

-

PubChem. Phenyl 3-bromobenzenesulfonate. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Bromobenzenesulfonic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Phenyl-sulphonate. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Bromo-4-phenylbutane. National Center for Biotechnology Information. [Link]

-

GSRS. PHENYL 4-BROMOBENZOATE. Global Substance Registration System. [Link]

- Google Patents. US6037509A - Process for producing 1-bromo-4-phenylbutane.

- Google Patents. CN102924347A - Preparation method of phenyl methyl sulphone derivatives.

-

National Center for Biotechnology Information. 4-Nitrophenyl 4-bromobenzenesulfonate. PubMed Central. [Link]

Sources

- 1. PubChemLite - Phenyl 4-bromobenzenesulfonate (C12H9BrO3S) [pubchemlite.lcsb.uni.lu]

- 2. 5455-14-1|Phenyl 4-bromobenzenesulfonate|BLD Pharm [bldpharm.com]

- 3. 4-Bromobenzenesulfonic acid | C6H5BrO3S | CID 78717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenyl 3-bromobenzenesulfonate | C12H9BrO3S | CID 26946441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. labsolu.ca [labsolu.ca]

- 6. 4-Nitrophenyl 4-bromobenzenesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Phenyl 4-bromobenzenesulfonate: A Core Building Block in Modern Drug Discovery

Abstract

Phenyl 4-bromobenzenesulfonate (CAS No. 5455-14-1) is a bi-functional aromatic compound increasingly recognized for its utility as a versatile building block in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its core physicochemical properties, a detailed, field-proven synthesis protocol, and an exploration of its primary application in the burgeoning field of targeted protein degradation. By functioning as a stable yet reactive precursor, this molecule offers a strategic entry point for constructing complex molecular architectures, particularly Proteolysis Targeting Chimeras (PROTACs). This document serves as a resource for researchers and scientists, offering both foundational knowledge and practical insights into the effective utilization of this important chemical intermediate.

Core Physicochemical Properties

Phenyl 4-bromobenzenesulfonate is a sulfonate ester characterized by a phenyl group linked to a 4-bromobenzenesulfonyl moiety. This structure imparts a unique combination of stability and reactivity, making it an ideal intermediate in multi-step synthetic campaigns. The key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | Phenyl 4-bromobenzenesulfonate | [1] |

| Synonyms | Phenyl p-bromobenzenesulfonate, Brosyl Phenyl Ester | N/A |

| CAS Number | 5455-14-1 | [2] |

| Molecular Formula | C₁₂H₉BrO₃S | [1][2] |

| Molecular Weight | 313.17 g/mol | [3] |

| Monoisotopic Mass | 311.9456 Da | [1] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | Not experimentally reported. | N/A |

| Boiling Point | Not experimentally reported. | N/A |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF). Insoluble in water (Predicted). | N/A |

| Purity | Commercially available up to 98% | [2] |

Synthesis and Purification: A Validated Protocol

The synthesis of phenyl 4-bromobenzenesulfonate is most reliably achieved via the Schotten-Baumann reaction, which involves the esterification of phenol with 4-bromobenzenesulfonyl chloride. The use of a mild base, such as pyridine, is critical as it serves both as a catalyst and an acid scavenger to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Protocol: Synthesis

Materials:

-

Phenol (1.0 eq)

-

4-Bromobenzenesulfonyl chloride (1.05 eq)

-

Pyridine (2.0 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To an oven-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add phenol (1.0 eq) and dissolve in anhydrous dichloromethane (approx. 0.2 M concentration).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (2.0 eq) to the stirred solution.

-

Sulfonyl Chloride Addition: Add 4-bromobenzenesulfonyl chloride (1.05 eq) portion-wise to the reaction mixture, ensuring the internal temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Workup - Quenching: Upon completion, carefully quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel.

-

Workup - Extraction: Separate the organic layer. Wash the organic phase sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x). The acidic washes remove residual pyridine, while the bicarbonate wash removes any remaining acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the final product.

Synthesis Workflow Diagram

Caption: Synthesis workflow for Phenyl 4-bromobenzenesulfonate.

Structural Characterization and Reactivity

Spectroscopic Analysis (Predicted)

-

¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show distinct signals for the two aromatic rings.

-

δ 7.70-7.85 (m, 4H): Two sets of doublets corresponding to the protons on the 4-bromobenzenesulfonyl ring. The protons ortho to the sulfonyl group will be further downfield than those ortho to the bromine atom.

-

δ 7.10-7.40 (m, 5H): A series of multiplets corresponding to the five protons of the phenyl ester ring.

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ ~149 ppm: Quaternary carbon of the phenyl ring attached to the sulfonate oxygen (C-O).

-

δ ~135-140 ppm: Quaternary carbon of the bromophenyl ring attached to the sulfur atom (C-S).

-

δ ~122-133 ppm: Aromatic carbons (CH) of both rings.

-

δ ~129 ppm: Quaternary carbon of the bromophenyl ring attached to bromine (C-Br).

-

-

FT-IR (KBr, cm⁻¹):

-

~1370 cm⁻¹ (asymmetric) and ~1175 cm⁻¹ (symmetric): Strong, characteristic S=O stretching vibrations of the sulfonate ester group.

-

~1190 cm⁻¹: C-O stretching of the ester linkage.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

Chemical Reactivity and Mechanistic Rationale

The utility of phenyl 4-bromobenzenesulfonate as a synthetic building block stems from the differential reactivity of its two key functional groups:

-

The Aryl Bromide: The C-Br bond on the sulfonyl moiety is a classic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the precise and efficient introduction of diverse chemical fragments, making it an excellent attachment point for linkers or other pharmacophores.

-

The Phenyl Sulfonate Ester: While the sulfonate ester is a robust and stable functional group, the phenoxy group can act as a leaving group under specific nucleophilic aromatic substitution (SₙAr) conditions, although this is less common than leveraging the C-Br bond. Its primary role is often as a stable structural component.

This dual functionality allows for orthogonal chemical modifications, a highly desirable trait in the synthesis of complex molecules like PROTACs.

Application in Targeted Protein Degradation

The primary application for Phenyl 4-bromobenzenesulfonate in modern drug discovery is as a precursor for the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that induce the degradation of a specific protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[4]

The PROTAC Mechanism

A PROTAC molecule consists of three parts: a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. By simultaneously binding the POI and an E3 ligase, the PROTAC forms a ternary complex, which facilitates the transfer of ubiquitin from the E3 ligase to the POI.[4] This polyubiquitination marks the POI for recognition and degradation by the 26S proteasome, effectively eliminating the protein from the cell.[5]

Caption: Mechanism of Action for a PROTAC molecule.

Role as a Building Block

Phenyl 4-bromobenzenesulfonate is classified as a "Protein Degrader Building Block" because its aryl bromide handle is an ideal anchor point for linker synthesis.[2] In a typical synthetic route, the bromine atom can be converted into a boronic acid or ester for a Suzuki coupling, an alkyne for a Sonogashira coupling, or an amine for a Buchwald-Hartwig amination. This allows for the covalent attachment of a linker, which is then elongated and finally coupled to the E3 ligase ligand, completing the PROTAC structure. The phenyl sulfonate portion remains as a stable core element of the POI-binding moiety.

Safety and Handling

As a laboratory chemical, Phenyl 4-bromobenzenesulfonate should be handled with appropriate precautions in a well-ventilated fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

-

Storage: Store at room temperature in a dry, well-sealed container.

Conclusion

Phenyl 4-bromobenzenesulfonate is a valuable and strategically designed chemical intermediate. Its molecular formula (C₁₂H₉BrO₃S) and molecular weight (~313.17 g/mol ) define a structure that provides both stability and a reactive handle for advanced synthetic applications. While detailed experimental characterization data is not widely published, its synthesis is straightforward, and its utility is clear. For researchers in drug discovery, particularly those focused on targeted protein degradation, this compound represents a key building block for the modular construction of potent and selective therapeutic agents.

References

-

MDPI. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Available at: [Link]

-

PubChem. (n.d.). Phenyl 4-bromobenzenesulfonate. National Center for Biotechnology Information. Available at: [Link]

-

PubMed. (2025). 4-Bromobenzene Sulfonate Derivatives: Synthesis, Characterization, DFT and Molecular Docking Study. National Library of Medicine. Available at: [Link]

-

Bentham Science. (2008). 13C NMR Shifts and Metal Ions Binding to 4-Phenyl-2,4-Dioxobutanoic Acid Derivatives. Available at: [Link]

-

Supporting Information for Redox Reaction Between N-heterocyclic Carbenes and Sulfonates: Insights into Unproductive Catalytic Paths. (n.d.). Available at: [Link]

-

MDPI. (2021). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. Available at: [Link]

-

PubChem. (n.d.). Phenyl 3-bromobenzenesulfonate. National Center for Biotechnology Information. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Available at: [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

-

Al-Najjar, A. A., et al. (2012). 4-(4-Fluorobenzenesulfonamido)phenyl 4-fluorobenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1094. Available at: [Link]

-

MDPI. (2021). Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. Available at: [Link]

-

PubChem. (n.d.). 3-(3-Phenylureido)phenyl 4-methylbenzenesulfonate. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (n.d.). CN102924347A - Preparation method of phenyl methyl sulphone derivatives.

-

Signal Transduction and Targeted Therapy. (2022). Targeted protein degradation: mechanisms, strategies and application. Available at: [Link]

-

Northwestern University Feinberg School of Medicine. (2024). Developing New Methods for Targeted Protein Degradation. Available at: [Link]

-

FEBS Letters. (2021). Targeted protein degradation of PDE4 shortforms by a novel proteolysis targeting chimera. Available at: [Link]

-

ResearchGate. (2023). PARG inhibition promotes targeted protein degradation of BRD4 a PDD.... Available at: [Link]

- Google Patents. (n.d.). WO2020206608A1 - Methods and compositions for targeted protein degradation.

- Google Patents. (n.d.). US6037509A - Process for producing 1-bromo-4-phenylbutane.

-

PubChem. (n.d.). 4-Bromobenzenesulfonic acid. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. PubChemLite - Phenyl 4-bromobenzenesulfonate (C12H9BrO3S) [pubchemlite.lcsb.uni.lu]

- 2. labsolu.ca [labsolu.ca]

- 3. Phenyl 3-bromobenzenesulfonate | C12H9BrO3S | CID 26946441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Targeted protein degradation: mechanisms, strategies and application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Phenyl 4-bromobenzenesulfonate synthesis from phenol and 4-bromobenzenesulfonyl chloride

This guide provides a comprehensive overview of the synthesis of Phenyl 4-bromobenzenesulfonate, a significant compound in medicinal chemistry and organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the reaction mechanism, a field-proven experimental protocol, and critical safety considerations.

Introduction: The Significance of Aryl Sulfonates

Aryl sulfonate esters are a pivotal class of organic compounds, recognized for their versatile applications as key intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] Their utility stems from the sulfonate group's excellent leaving group ability, facilitating a range of nucleophilic substitution reactions. Phenyl 4-bromobenzenesulfonate, in particular, serves as a valuable building block, introducing the 4-bromobenzenesulfonyl moiety into target molecules. This guide focuses on its synthesis from phenol and 4-bromobenzenesulfonyl chloride, a classic and efficient transformation in organic chemistry.

Chemical Theory and Reaction Mechanism

The formation of Phenyl 4-bromobenzenesulfonate from phenol and 4-bromobenzenesulfonyl chloride is a prime example of a nucleophilic acyl substitution reaction, specifically proceeding under conditions often referred to as the Schotten-Baumann reaction.[2][3] This method is widely employed for the synthesis of esters and amides from alcohols/phenols and amines with acyl halides.[4]

The reaction is typically conducted in the presence of a base, such as pyridine or an aqueous solution of sodium hydroxide, which plays a crucial role in the reaction mechanism.[3][5] The base serves to neutralize the hydrochloric acid byproduct generated during the reaction, thereby driving the equilibrium towards the product.[5]

The mechanism can be described as follows:

-

Nucleophilic Attack: The oxygen atom of the phenol, acting as a nucleophile, attacks the electrophilic sulfur atom of the 4-bromobenzenesulfonyl chloride.[6] This leads to the formation of a tetrahedral intermediate.

-

Leaving Group Departure: The intermediate then collapses, expelling the chloride ion as a leaving group.

-

Deprotonation: The base in the reaction mixture deprotonates the positively charged oxygen atom of the oxonium ion, yielding the final product, Phenyl 4-bromobenzenesulfonate.

Caption: Generalized mechanism for the synthesis of Phenyl 4-bromobenzenesulfonate.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of Phenyl 4-bromobenzenesulfonate.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number | Purity |

| Phenol | C₆H₅OH | 94.11 | 108-95-2 | ≥99% |

| 4-Bromobenzenesulfonyl chloride | BrC₆H₄SO₂Cl | 255.52 | 98-58-8 | 98% |

| Pyridine | C₅H₅N | 79.10 | 110-86-1 | Anhydrous, ≥99.8% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous, ≥99.8% |

| Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Anhydrous |

| n-Hexane | C₆H₁₄ | 86.18 | 110-54-3 | ACS Grade |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade |

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of Phenyl 4-bromobenzenesulfonate.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve phenol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Base: To the stirred solution, add pyridine (2.0 eq).

-

Cooling: Cool the reaction mixture to 0°C in an ice bath under a nitrogen atmosphere.

-

Addition of Sulfonyl Chloride: Add 4-bromobenzenesulfonyl chloride (1.0 eq) portion-wise to the cooled solution.

-

Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 12 hours.[7] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic phase sequentially with water and brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as a mixture of n-hexane and ethyl acetate, to afford the pure Phenyl 4-bromobenzenesulfonate.[7][8]

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold n-hexane, and dry under vacuum.

Safety Precautions

It is imperative to handle the reagents involved in this synthesis with appropriate safety measures in a well-ventilated fume hood.

-

Phenol: Phenol is toxic and corrosive. It can cause severe skin burns and eye damage.[9] Inhalation of its vapors may lead to respiratory irritation and other systemic effects.[9] Always wear appropriate personal protective equipment (PPE), including double nitrile gloves, safety goggles, and a lab coat.[9]

-

4-Bromobenzenesulfonyl Chloride: This compound is a corrosive solid that causes severe skin burns and eye damage.[10] It is also moisture-sensitive.[11] Handle in a dry, inert atmosphere and avoid contact with water.[12]

-

Pyridine: Pyridine is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin. It can also cause damage to organs through prolonged or repeated exposure.

-

Dichloromethane (DCM): DCM is a volatile organic solvent and a suspected carcinogen. All handling should be performed in a fume hood to avoid inhalation.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[10][12]

Conclusion

The synthesis of Phenyl 4-bromobenzenesulfonate from phenol and 4-bromobenzenesulfonyl chloride is a robust and well-established method. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol and safety guidelines presented in this guide, researchers can reliably produce this valuable compound for their synthetic endeavors.

References

- Current time information in Gießen, DE. (n.d.). Google.

- Schotten–Baumann reaction. (n.d.). Grokipedia.

- Chemistry Schotten Baumann Reaction. (n.d.). SATHEE.

- Methods for the synthesis of (hetero)arylsulfonate esters. (n.d.). ResearchGate.

- alkyl aryl sulfonates: Topics by Science.gov. (n.d.). Science.gov.

- Sulfonyl esters 3. The formation of sulfone-sulfonates in the reactions of aryl methanesulfonates with sodium hydride. (n.d.). ResearchGate.

- Synthesis of sulfonates from sulfonyl chloride derivatives and phenol. (n.d.). ResearchGate.

- Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (n.d.). PMC - NIH.

- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (n.d.). ACS Publications.

- Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2024). European Journal of Chemistry.

- Schotten-Baumann Reaction. (2021). J&K Scientific LLC.

- Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. (2022). PMC - NIH.

- Material Safety Data Sheet - 4-Bromobenzenesulfonyl Chloride, 98%. (n.d.). Cole-Parmer.

- SAFETY DATA SHEET - 4-Bromobenzenesulfonyl chloride. (2023). Fisher Scientific.

- Aryl sulfonate surfactant and preparation method thereof. (n.d.). Google Patents.

- Schotten–Baumann reaction. (n.d.). Wikipedia.

- 4-Bromobenzenesulfonyl chloride - SAFETY DATA SHEET. (n.d.).

- Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal.

- Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. (2025).

- SAFETY DATA SHEET - 4-Bromobenzenesulfonyl chloride. (2025). Thermo Fisher Scientific.

- Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. (2023). YouTube.

- Chemical reactivity of the sulfonyl chloride group. (n.d.). Benchchem.

- (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. (n.d.). MDPI.

- Synthesis of Phenol–Pyridinium Salts Enabled by Tandem Electron Donor–Acceptor Complexation and Iridium Photocatalysis. (n.d.). The Journal of Organic Chemistry - ACS Publications.

- Visible-light-induced meta-selective sulfonylation of pyridine via an EDA complex. (n.d.). Chemical Communications (RSC Publishing).

- Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. (n.d.).

- 4-Bromobenzenesulfonyl chloride. (n.d.). Sigma-Aldrich.

- Proposed mechanism of sulfonylation with sulfonyl chlorides.. (n.d.). ResearchGate.

- Phenyl 4-bromobenzenesulfonate. (n.d.).

- 5455-14-1|Phenyl 4-bromobenzenesulfonate|BLD Pharm. (n.d.). BLD Pharm.

- Phenol Standard Operating Procedure. (n.d.). Yale Environmental Health & Safety.

- Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof. (n.d.). Google Patents.

- Preparation process for 4- bromo phenyl hydrazine. (n.d.). Google Patents.

- Method for recovering and purifying phenylacetic acid. (n.d.). Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. grokipedia.com [grokipedia.com]

- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 4. jk-sci.com [jk-sci.com]

- 5. Schotten-Baumann Reaction [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. ehs.yale.edu [ehs.yale.edu]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Spectroscopic Characterization of Phenyl 4-Bromobenzenesulfonate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of phenyl 4-bromobenzenesulfonate, a key intermediate in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for the analysis of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Introduction

Phenyl 4-bromobenzenesulfonate is an aromatic sulfonate ester with significant applications in organic synthesis. Its structure, comprising a phenyl group linked to a 4-bromobenzenesulfonyl moiety via an ester linkage, presents a distinct spectroscopic fingerprint. Accurate interpretation of its NMR and IR spectra is crucial for confirming its identity, assessing its purity, and understanding its chemical behavior in various applications. Due to the limited availability of public domain experimental spectra for this specific compound, this guide will provide an analysis based on established principles and data from closely related analogs.

Molecular Structure and Spectroscopic Overview

The molecular structure of phenyl 4-bromobenzenesulfonate dictates its spectroscopic properties. The molecule consists of two aromatic rings with distinct electronic environments and a sulfonate ester linkage that gives rise to characteristic vibrational modes.

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data:

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| S=O Asymmetric Stretch | 1360 - 1380 | Strong |

| S=O Symmetric Stretch | 1170 - 1190 | Strong |

| C-O Stretch | 1150 - 1200 | Strong |

| C-S Stretch | 680 - 720 | Medium |

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| C-Br Stretch | 500 - 600 | Medium-Strong |

Interpretation:

-

The strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds are highly characteristic of the sulfonate group.

-

The C-O and C-S stretching vibrations further confirm the presence of the sulfonate ester linkage.

-

The aromatic C-H and C=C stretching vibrations confirm the presence of the two phenyl rings.

-

The C-Br stretching vibration is expected in the lower frequency region of the spectrum.

Experimental Protocol for IR Spectroscopy

Caption: Workflow for ATR-FTIR data acquisition and processing.

Conclusion

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. ([Link])

-

NIST Chemistry WebBook. National Institute of Standards and Technology (NIST). ([Link])

Theoretical calculation of Phenyl 4-bromobenzenesulfonate properties

An In-Depth Technical Guide to the Theoretical Calculation of Phenyl 4-bromobenzenesulfonate Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging Theory and Application in Molecular Science

In the modern landscape of materials science and drug discovery, the ability to predict molecular properties with high accuracy before engaging in costly and time-consuming synthesis is a significant advantage. Computational chemistry provides a powerful toolkit for achieving this, offering insights into electronic structure, reactivity, and potential biological activity.[1][2][3] This guide focuses on Phenyl 4-bromobenzenesulfonate, a member of the sulfonate ester class of compounds, which are noted for their role in organic synthesis and their potential consideration as impurities in pharmaceuticals.[4][5]

As a Senior Application Scientist, the objective of this document is not merely to present computational protocols but to provide a causal framework for their application. We will explore why specific theoretical methods are chosen, how they are implemented, and how the resulting data can be interpreted to guide experimental work. This guide is structured to be a self-validating system, where the logic of the workflow supports the integrity of the predicted outcomes.

Molecular Blueprint: Phenyl 4-bromobenzenesulfonate

Understanding the fundamental structure of Phenyl 4-bromobenzenesulfonate is the first step in any theoretical analysis. The molecule consists of a phenyl group linked via an ester oxygen to a 4-bromobenzenesulfonyl group.

Molecular Structure:

Caption: 2D Chemical Structure of Phenyl 4-bromobenzenesulfonate.

A summary of its key identifiers and basic computed properties provides a foundational dataset for our theoretical investigation.

| Identifier | Value | Source |

| Molecular Formula | C12H9BrO3S | [6] |

| Molecular Weight | 313.17 g/mol | [6] |

| CAS Number | 5455-14-1 | [6] |

| SMILES | O=S(C1=CC=C(Br)C=C1)(OC2=CC=CC=C2)=O | [6] |

| Hydrogen Bond Acceptor Count | 3 | [7] |

| Rotatable Bond Count | 3 | [7] |

| Topological Polar Surface Area | 51.8 Ų | [7] |

The Computational Core: Methodological Selection

The choice of computational method is paramount and is dictated by the desired balance between accuracy and computational cost. For a molecule of this size, Density Functional Theory (DFT) offers an optimal compromise.[8][9]

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[8][9] It has become a mainstay in computational chemistry for its ability to provide accurate results for moderately sized systems, like organic molecules, at a manageable computational expense.[9] The core principle is that the properties of a molecule can be determined from its electron density.

Causality Behind Method Selection:

-

Accuracy: DFT methods, when paired with appropriate functionals and basis sets, can predict geometries, electronic properties, and vibrational frequencies that correlate well with experimental data.

-

Efficiency: Compared to more computationally demanding wavefunction-based methods (like Møller–Plesset perturbation theory), DFT scales more favorably with the size of the system, making it ideal for drug-like molecules.[9]

Key Components of a DFT Calculation:

-

Functional: The functional is a mathematical approximation that defines the exchange-correlation energy of the electrons. A common and robust choice for organic molecules is a hybrid functional like B3LYP , which combines Becke's 3-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional is well-validated for a wide range of organic systems.

-

Basis Set: The basis set is a set of mathematical functions used to build the molecular orbitals. The 6-31G(d) Pople-style basis set is a good starting point. It provides a flexible description of the electron distribution and includes polarization functions (d) on heavy atoms, which are crucial for accurately describing the bonding around the sulfur atom.

Quantitative Structure-Activity Relationship (QSAR)

While DFT calculates properties from first principles, QSAR is a statistical approach used extensively in drug discovery to correlate molecular descriptors (features) with a specific biological activity or property.[4][10] For sulfonate esters, a QSAR model could be developed to predict properties like skin sensitization potential or mutagenicity.[4][10]

The QSAR Paradigm: The fundamental principle is that the structure of a molecule dictates its activity. By calculating a range of numerical descriptors (e.g., electronic, steric, hydrophobic) for a series of related compounds with known activities, a mathematical model can be built to predict the activity of new, untested molecules.

Caption: A generalized workflow for developing a QSAR model.

Workflow and Protocols: A Practical Guide

The following protocols provide a step-by-step framework for calculating the properties of Phenyl 4-bromobenzenesulfonate. These workflows are designed to be self-validating by incorporating checks and standard practices.

Protocol 1: DFT Calculation of Molecular Properties

This protocol outlines the process for geometry optimization and the calculation of electronic properties.

Caption: Workflow for DFT-based property calculation.

Step-by-Step Methodology:

-

Structure Input: Construct the 3D structure of Phenyl 4-bromobenzenesulfonate using a molecular editor (e.g., Avogadro, GaussView). Perform an initial rough energy minimization using a molecular mechanics force field (e.g., UFF).

-

Geometry Optimization:

-

Rationale: This step finds the most stable 3D arrangement of the atoms (the equilibrium geometry).

-

Implementation: Submit the structure to a quantum chemistry software package (e.g., Gaussian, ORCA, PySCF[11]). Specify the job type as 'Opt' (Optimization).

-

Keywords: B3LYP/6-31G(d) Opt.

-

-

Frequency Analysis:

-

Rationale: A frequency calculation on the optimized geometry is a critical validation step. All real (positive) frequencies indicate that the structure is a true energy minimum. It also provides the zero-point vibrational energy and simulates the infrared (IR) spectrum.

-

Implementation: Use the optimized coordinates from the previous step. Specify the job type as 'Freq' (Frequency).

-

Keywords: B3LYP/6-31G(d) Freq.

-

-

Property Calculation:

-

Rationale: For higher accuracy in electronic properties, a single-point energy calculation is often performed on the optimized geometry using a more extensive basis set.

-

Implementation: Use the same optimized geometry. Specify the job type as a single-point energy calculation.

-

Keywords: B3LYP/6-311+G(d,p).

-

-

Data Analysis: Extract the desired properties from the output files. This includes orbital energies, dipole moment, and atomic charges. Visualize the molecular orbitals (HOMO/LUMO) and the electrostatic potential map.

Predicted Properties and Their Significance

The output of these calculations provides a wealth of quantitative data. The following table summarizes key properties that can be determined for Phenyl 4-bromobenzenesulfonate.

| Property Category | Parameter | Predicted Value (Illustrative) | Significance in Research & Development |

| Energetics | Total Energy | -1560.5 Hartree | A measure of molecular stability; used for reaction energy calculations. |

| Dipole Moment | 3.5 Debye | Indicates molecular polarity, influencing solubility and intermolecular interactions. | |

| Electronic | HOMO Energy | -7.2 eV | Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | -1.5 eV | Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons (electrophilicity). | |

| HOMO-LUMO Gap | 5.7 eV | An indicator of chemical reactivity and kinetic stability. A larger gap implies higher stability. | |

| Spectroscopic | Key IR Frequencies | ~1370, 1180 cm⁻¹ (S=O stretch) | Can be compared with experimental IR spectra to confirm the structure and purity of a synthesized sample. |

| Reactivity | Electrostatic Potential | Map shows negative potential on oxygen atoms, positive on sulfur. | Predicts sites for electrophilic and nucleophilic attack, guiding synthesis and understanding interactions with biological targets. |

Conclusion: From In Silico to In Vitro

This guide has outlined a robust, scientifically-grounded framework for the theoretical calculation of properties for Phenyl 4-bromobenzenesulfonate. By employing methods like Density Functional Theory, researchers can gain predictive insights into the molecule's geometry, stability, and electronic nature. This approach, grounded in the principles of quantum mechanics, provides a causal link between molecular structure and observable properties.[12]

Furthermore, by integrating these first-principles calculations into higher-level models like QSAR, the utility extends from single-molecule characterization to predicting biological activity and potential toxicity across a class of compounds.[4][10] The workflows detailed herein are not just computational recipes; they represent a strategic approach to chemical investigation that accelerates research, minimizes experimental overhead, and deepens our fundamental understanding of molecular behavior, ultimately expediting the drug development and material design process.[2][13]

References

- Process for producing 1-bromo-4-phenylbutane - Google Patents. (n.d.). Google Patents.

-

(+/-)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl} - MDPI. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

Phenyl 3-bromobenzenesulfonate | C12H9BrO3S | CID 26946441 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

3-(3-Phenylureido)phenyl 4-methylbenzenesulfonate | C20H18N2O4S | CID 145744453 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

4-Phenyl-sulphonate | C6H5O3S- | CID 14972829 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Computational Methods in Drug Discovery - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

What software shall I use for DFT on an organic molecule? (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Quantitative structure-activity relationships: sulfonate esters in the local lymph node assay - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Molecular Properties - Jülich Supercomputing Centre. (n.d.). Jülich Supercomputing Centre. Retrieved January 21, 2026, from [Link]

-

The Role of Computational Chemistry in Accelerating Drug Discovery - SteerOn Research. (2025, March 28). SteerOn Research. Retrieved January 21, 2026, from [Link]

-

The accurate calculation of molecular properties by ab initio methods - RSC Publishing. (n.d.). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

-

Density functional theory - Wikipedia. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

-

Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals - Oreate AI Blog. (2026, January 7). Oreate AI. Retrieved January 21, 2026, from [Link]

-

Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise | Journal of Chemical Education. (2022, November 30). ACS Publications. Retrieved January 21, 2026, from [Link]

-

(PDF) Computational Methods in Drug Discovery and Development - ResearchGate. (2024, October 3). ResearchGate. Retrieved January 21, 2026, from [Link]

-

(PDF) Combating Pharmaceutical Folklore: No Alkyl-Sulfonate Impurities Formed During the Synthesis of Sulfonate Salts - ResearchGate. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

What are computational methods in drug discovery? - Patsnap Synapse. (2025, May 21). Patsnap. Retrieved January 21, 2026, from [Link]

-

A DFT and QSAR Study of Several Sulfonamide Derivatives in Gas and Solvent. (2016, August 4). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Quantum Chemistry Techniques for Predicting Molecular Properties - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 21, 2026, from [Link]

-

(PDF) Density functional theory computation of organic compound penetration into sepiolite tunnels - ResearchGate. (2025, August 6). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Density functional theory across chemistry, physics and biology - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

Sources

- 1. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. steeronresearch.com [steeronresearch.com]

- 3. What are computational methods in drug discovery? [synapse.patsnap.com]

- 4. Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals - Oreate AI Blog [oreateai.com]

- 5. researchgate.net [researchgate.net]

- 6. 5455-14-1|Phenyl 4-bromobenzenesulfonate|BLD Pharm [bldpharm.com]

- 7. Phenyl 3-bromobenzenesulfonate | C12H9BrO3S | CID 26946441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Density functional theory - Wikipedia [en.wikipedia.org]

- 9. Density functional theory across chemistry, physics and biology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative structure-activity relationships: sulfonate esters in the local lymph node assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 12. jocpr.com [jocpr.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Reactivity of Phenyl 4-bromobenzenesulfonate with Nucleophiles

Abstract

Phenyl 4-bromobenzenesulfonate serves as a pivotal electrophilic substrate in modern organic synthesis, prized for its reactivity towards a diverse range of nucleophiles. This guide provides a comprehensive exploration of its chemical behavior, grounded in the principles of nucleophilic aromatic substitution (SNAr). We will dissect the mechanistic underpinnings that govern its reactivity, analyze the critical factors influencing reaction outcomes—including the nature of the nucleophile, solvent effects, and leaving group tendencies—and present a validated experimental protocol for its application. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, field-tested understanding of this versatile reagent.

Introduction: The Molecular Architecture of Reactivity

Phenyl 4-bromobenzenesulfonate is an aromatic compound characterized by two key functional domains that dictate its electrophilic nature. The phenyl ring is substituted with a bromine atom, a competent leaving group, and a benzenesulfonate ester group. The sulfonate group (-SO3R) is a powerful electron-withdrawing group, a feature that is central to the molecule's reactivity. By significantly reducing the electron density of the aromatic ring, particularly at the ortho and para positions, it "activates" the ring for attack by nucleophiles. The bromine atom, located para to this activating group, occupies the primary site for substitution. Understanding this electronic landscape is fundamental to predicting and controlling its reactions.

Core Principles: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The reactions of phenyl 4-bromobenzenesulfonate with nucleophiles do not proceed via SN1 or SN2 mechanisms, which are generally unfavorable for unactivated aryl halides due to the instability of phenyl cations and the steric hindrance preventing backside attack.[1] Instead, the reactivity is governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism, also known as the addition-elimination mechanism.[1][2]

This pathway is energetically favorable precisely because of the strong electron-withdrawing sulfonate group. This group is capable of stabilizing the negatively charged intermediate that is central to the mechanism.[2][3] The process unfolds in two distinct, sequential steps:

-

Addition of the Nucleophile: An electron-rich nucleophile attacks the carbon atom bearing the bromine leaving group. This initial attack is typically the rate-determining step of the reaction.[2] The aromaticity of the ring is temporarily disrupted, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[3][4] The negative charge of this complex is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the para-sulfonate group, providing significant stabilization.

-

Elimination of the Leaving Group: The aromatic system is regenerated by the expulsion of the bromide ion, a good leaving group. This step is typically fast and results in the net substitution of the bromine atom with the incoming nucleophile.[4]

The overall SNAr mechanism is visualized below.

Caption: The SNAr mechanism for phenyl 4-bromobenzenesulfonate.

Key Factors Governing Reactivity

The efficiency and outcome of the SNAr reaction are highly dependent on a synergistic interplay of several experimental variables. An experienced scientist leverages control over these factors to optimize the synthesis of the desired product.

The Nature of the Nucleophile

The reactivity of the nucleophile is paramount. Generally, nucleophilicity is correlated with basicity, but polarizability and solvation also play crucial roles.[5] For phenyl 4-bromobenzenesulfonate, a wide array of nucleophiles are effective.

-

Nitrogen Nucleophiles: Primary and secondary amines, anilines, and pyridines are excellent nucleophiles for this substrate.[6][7] The reactions are often clean and high-yielding. The lone pair on the nitrogen atom readily attacks the activated ring.

-

Oxygen Nucleophiles: Alkoxides and phenoxides are potent nucleophiles that lead to the formation of aryl ethers. The reaction rate is highly dependent on the basicity of the alkoxide.[8]

-

Sulfur Nucleophiles: Thiols and thiolates are exceptionally strong nucleophiles for SNAr reactions due to the high polarizability and soft nature of the sulfur atom.[9][10] They often react faster than their oxygen counterparts under similar conditions, leading to the formation of thioethers.[11]

| Nucleophile Class | Representative Example | General Reactivity | Product Type |

| Nitrogen | Piperidine, Aniline | High | Aryl Amine |

| Oxygen | Sodium Methoxide | Moderate to High | Aryl Ether |

| Sulfur | Sodium Thiophenoxide | Very High | Diaryl Thioether |

The Role of the Solvent

Solvent choice has a profound impact on SNAr reaction rates. The formation of the charged Meisenheimer complex is favored in solvents that can stabilize it without strongly solvating the nucleophile.

-

Polar Aprotic Solvents: Solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile are the preferred choice.[8] They possess high dielectric constants that stabilize the charged intermediate but do not have acidic protons to form strong hydrogen bonds with the nucleophile. This leaves the nucleophile "bare" and highly reactive.

-

Polar Protic Solvents: Solvents like ethanol or water can be used but generally result in slower reaction rates. They solvate the nucleophile through hydrogen bonding, reducing its energy and nucleophilicity.[5]

The Leaving Group

In SNAr reactions, the bond to the leaving group is not broken in the rate-determining step.[2] Consequently, the reaction is less sensitive to the leaving group's ability compared to SN1 or SN2 reactions. However, the electronegativity of the leaving group is important for activating the carbon atom toward the initial nucleophilic attack. This leads to an unusual trend for halogens: F > Cl > Br > I.[1] Although bromine is an excellent leaving group, a corresponding fluoro-substituted compound would be expected to react even faster because the highly electronegative fluorine atom makes the attached carbon more electrophilic.[2]

Experimental Protocol: Synthesis of N-Phenyl-(4-phenoxyphenyl)sulfonamide

This protocol provides a self-validating workflow for the reaction of phenyl 4-bromobenzenesulfonate with an amine nucleophile, specifically aniline. The identity and purity of the product can be confirmed using standard analytical techniques (NMR, MS, HPLC).

Objective: To synthesize N-phenyl-(4-phenoxyphenyl)sulfonamide via an SNAr reaction.

Materials:

-

Phenyl 4-bromobenzenesulfonate (1.0 equiv)

-

Aniline (1.2 equiv)

-

Potassium Carbonate (K2CO3) (2.0 equiv)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenyl 4-bromobenzenesulfonate (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).

-

Solvent and Reagent Addition: Add anhydrous DMF to the flask to dissolve the solids (approx. 0.2 M concentration). Add aniline (1.2 equiv) to the stirring mixture.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate. Acidify the aqueous layer with 1M HCl to pH ~2 to protonate any excess aniline.

-

Washing: Separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO3 solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-phenyl-(4-phenoxyphenyl)sulfonamide.

-

Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Caption: Experimental workflow for a typical SNAr reaction.

Conclusion

Phenyl 4-bromobenzenesulfonate is a powerful and versatile electrophile whose reactivity is reliably predicted by the principles of the SNAr mechanism. The presence of the strongly activating para-sulfonate group renders the molecule highly susceptible to attack from a broad spectrum of nitrogen, oxygen, and sulfur nucleophiles. By carefully selecting the nucleophile and utilizing polar aprotic solvents, chemists can achieve efficient and clean transformations, making this substrate a valuable tool in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

-

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

-

University of Huddersfield Research Portal. The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Kinetics and mechanism for the reaction of phenethyl p-bromobenzenesulphonate with substituted pyridines under high pressures. [Link]

-

PubMed. (2024). Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

ChemHelp ASAP. (2020). SNAr reaction mechanism. [Link]

-

PubMed Central. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

-

MDPI. (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. [Link]

-

Dalal Institute. Aromatic Nucleophilic Substitution. [Link]

-

Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

-

ResearchGate. Kinetics and mechanism of the reactions of S‐4‐nitrophenyl 4‐methylthiobenzoate with secondary alicyclic amines and pyridines. [Link]

-

Chemistry LibreTexts. (2023). Reactions of Phenylamine as a Primary Amine. [Link]

-

Chemistry LibreTexts. (2020). 8.3: Factors affecting rate of nucleophilic substitution reactions. [Link]

-

PubMed. (1999). *Reaction of NO Thiolate and Thiol Complexes. [Link]

-

Royal Society of Chemistry. Reactivity of sulfur nucleophiles with N-methyl-N-nitroso-p-toluenesulfonamide. [Link]

-

Washington State University. NOVEL THIOL BLOCKING REAGENTS AND THEIR APPLICATION. [Link]

-

YouTube. (2019). 03.02 Reactivity of Thiols and Thiolates. [Link]

Sources

- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Kinetics and mechanism for the reaction of phenethyl p-bromobenzenesulphonate with substituted pyridines under high pressures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pure.hud.ac.uk [pure.hud.ac.uk]

- 9. Reactivity of sulfur nucleophiles with N-methyl-N-nitroso-p-toluenesulfonamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. m.youtube.com [m.youtube.com]

- 11. s3.amazonaws.com [s3.amazonaws.com]

An In-depth Technical Guide to the Stability of Phenyl 4-bromobenzenesulfonate Under Acidic and Basic Conditions

Introduction

Phenyl 4-bromobenzenesulfonate, a member of the aryl sulfonate ester class of compounds, finds utility in organic synthesis and is structurally related to moieties encountered in various stages of drug development. The inherent electrophilic nature of the sulfonyl group and the potential for the phenoxide to act as a leaving group render the stability of such molecules a critical parameter. Understanding the degradation pathways of phenyl 4-bromobenzenesulfonate under a range of pH conditions is paramount for researchers in process development, formulation, and medicinal chemistry. This guide provides a comprehensive analysis of the stability of phenyl 4-bromobenzenesulfonate, detailing the underlying reaction mechanisms and furnishing actionable experimental protocols for its assessment.

Chemical Structure and Properties

Phenyl 4-bromobenzenesulfonate is an ester formed from 4-bromobenzenesulfonic acid and phenol.[1] The key structural features that dictate its reactivity are the sulfonyl group, which acts as a strong electron-withdrawing group, and the C-O-S ester linkage. The bromine atom on the benzenesulfonyl ring further influences the electrophilicity of the sulfur atom.

| Property | Value |

| Molecular Formula | C₁₂H₉BrO₃S |

| Molecular Weight | 313.17 g/mol |

| CAS Number | 5455-14-1 |

| Appearance | White to off-white solid |

Stability Under Acidic Conditions

Aryl sulfonate esters are generally considered to be relatively stable under moderately acidic conditions at ambient temperatures.[2] However, under more forcing conditions, such as elevated temperatures and the presence of strong acids, they are susceptible to hydrolysis.

Proposed Mechanism of Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of phenyl 4-bromobenzenesulfonate is expected to proceed via a mechanism analogous to that of other esters. The reaction is initiated by the protonation of one of the sulfonyl oxygen atoms, which enhances the electrophilicity of the sulfur atom. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of phenol yield the 4-bromobenzenesulfonic acid.

Caption: Proposed mechanism for the acid-catalyzed hydrolysis of Phenyl 4-bromobenzenesulfonate.

Experimental Protocol for Assessing Acidic Stability

This protocol outlines a method to evaluate the stability of phenyl 4-bromobenzenesulfonate in an acidic solution using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

-

Phenyl 4-bromobenzenesulfonate

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH) for pH adjustment

-

pH meter

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector and a C18 reverse-phase column

2. Preparation of Solutions:

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of phenyl 4-bromobenzenesulfonate and dissolve it in 10 mL of acetonitrile.

-

Acidic Buffer (pH 2): Prepare a solution of 0.01 M HCl in water. Adjust the pH if necessary.

3. Experimental Workflow:

Caption: Experimental workflow for assessing the acidic stability of Phenyl 4-bromobenzenesulfonate.

4. Procedure:

-

To a series of vials, add 990 µL of the pH 2 buffer.

-

Initiate the experiment by adding 10 µL of the 1 mg/mL stock solution to each vial, resulting in a final concentration of 10 µg/mL.

-

Incubate the vials in a water bath or heating block at a controlled temperature (e.g., 50°C).

-

At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a vial.

-

Immediately quench the reaction by diluting the sample with the HPLC mobile phase to halt further degradation.

-

Analyze the samples by HPLC.

5. HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength where both the parent compound and potential degradation products (phenol, 4-bromobenzenesulfonic acid) can be observed (e.g., 230 nm).

-

Injection Volume: 10 µL

6. Data Analysis:

-

Calculate the percentage of phenyl 4-bromobenzenesulfonate remaining at each time point relative to the t=0 sample.

-

Plot the percentage remaining versus time to determine the degradation kinetics.

Stability Under Basic Conditions

The hydrolysis of aryl sulfonate esters under basic conditions has been a subject of considerable study. The reaction is generally faster than in acidic media and is highly dependent on the nature of the substituents on both the aryl and the benzenesulfonyl rings.

Proposed Mechanism of Base-Catalyzed Hydrolysis

The alkaline hydrolysis of aryl benzenesulfonates is proposed to proceed through a concerted, SN2-like mechanism at the sulfur atom.[3][4] In this pathway, the hydroxide ion acts as a nucleophile, attacking the electrophilic sulfur atom. This leads to a pentacoordinate transition state, followed by the departure of the phenoxide leaving group. The presence of the electron-withdrawing bromo group on the benzenesulfonyl ring is expected to increase the electrophilicity of the sulfur, thus accelerating the rate of nucleophilic attack.

Caption: Proposed concerted mechanism for the base-catalyzed hydrolysis of Phenyl 4-bromobenzenesulfonate.

Experimental Protocol for Assessing Basic Stability

This protocol details a method for evaluating the stability of phenyl 4-bromobenzenesulfonate in a basic solution.

1. Materials and Reagents:

-

Phenyl 4-bromobenzenesulfonate

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Sodium hydroxide (NaOH)

-

Potassium phosphate monobasic for buffer preparation

-

pH meter

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector and a C18 reverse-phase column or a UV-Vis spectrophotometer.

2. Preparation of Solutions:

-

Stock Solution (1 mg/mL): Prepare as described in the acidic stability protocol.

-

Basic Buffer (pH 10): Prepare a 0.1 M potassium phosphate buffer and adjust the pH to 10 with a concentrated NaOH solution.

3. Experimental Workflow:

Caption: Experimental workflow for assessing the basic stability of Phenyl 4-bromobenzenesulfonate.

4. Procedure:

-

To a series of vials, add 990 µL of the pH 10 buffer.

-

Initiate the experiment by adding 10 µL of the 1 mg/mL stock solution to each vial (final concentration 10 µg/mL).

-

Incubate the vials at a controlled ambient temperature (e.g., 25°C).

-

At specified time points (e.g., 0, 0.5, 1, 2, 4, and 8 hours), withdraw a vial.

-

Immediately quench the reaction by diluting the sample with an acidic HPLC mobile phase to neutralize the base and prevent further degradation.

-

Analyze the samples by HPLC using the conditions outlined in the acidic stability section.

5. Alternative Analysis by UV-Vis Spectrophotometry:

-

The formation of the phenoxide ion can be monitored directly by UV-Vis spectrophotometry at its λmax (around 287 nm). This method is suitable for kinetic studies under pseudo-first-order conditions where the concentration of the base is in large excess.

6. Data Analysis:

-

Calculate the percentage of phenyl 4-bromobenzenesulfonate remaining at each time point relative to the t=0 sample.

-

Plot the percentage remaining versus time to determine the degradation kinetics and half-life.

Summary of Expected Stability

The following table summarizes the anticipated stability profile of phenyl 4-bromobenzenesulfonate under different pH conditions.

| Condition | Temperature | Expected Stability | Primary Degradation Products |

| Strongly Acidic (pH < 2) | Elevated (e.g., 50-80°C) | Labile over time | 4-Bromobenzenesulfonic acid, Phenol |

| Moderately Acidic (pH 2-5) | Ambient | Generally stable | Minimal degradation |

| Neutral (pH 6-8) | Ambient | Stable | Negligible degradation |

| Moderately Basic (pH 9-11) | Ambient | Susceptible to hydrolysis | 4-Bromobenzenesulfonate, Phenoxide |

| Strongly Basic (pH > 12) | Ambient | Rapid hydrolysis | 4-Bromobenzenesulfonate, Phenoxide |

Conclusion

Phenyl 4-bromobenzenesulfonate is expected to exhibit moderate stability in acidic media at ambient temperature, with hydrolysis becoming significant at elevated temperatures. In contrast, it is anticipated to be considerably more labile under basic conditions, undergoing hydrolysis via a concerted nucleophilic attack by hydroxide ions. The provided experimental protocols offer a robust framework for quantitatively assessing the stability of this compound. For drug development professionals, a thorough understanding of these degradation pathways is essential for ensuring the quality, efficacy, and safety of pharmaceutical products.

References

-

ResearchGate. (n.d.). Acid‐catalyzed hydrolysis of benzenesulfonamides. Rate enhancements by ortho‐alkyl substituents. Retrieved from [Link]

-

Miller, S. C., & Scanlan, T. S. (2009). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Bioorganic & medicinal chemistry, 17(15), 5446–5453. [Link]

-

Duarte, F., Geng, T., Kamerlin, S. C. L., & Williams, A. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 78(24), 12548–12556. [Link]

-

ResearchGate. (n.d.). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. Retrieved from [Link]

-

Um, I. H., Lee, E. J., & Lee, H. W. (2009). Kinetic study on pyridinolysis of aryl benzenesulfonates: factors governing regioselectivity and reaction mechanism. Canadian Journal of Chemistry, 87(3), 446–452. [Link]

-

PubChem. (n.d.). 4-Bromobenzenesulfonic acid. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Phenyl 4-bromobenzenesulfonate: Sourcing, Purity, and Analytical Qualification

Abstract

Phenyl 4-bromobenzenesulfonate is a crucial building block and reagent in synthetic organic chemistry, with direct applications in the development of novel pharmaceutical agents and complex molecules. For researchers, scientists, and drug development professionals, the commercial availability, and more critically, the purity of this reagent, are paramount considerations that can dictate the success, reproducibility, and safety of their work. Impurities, even at trace levels, can lead to unpredictable side reactions, compromise the efficacy of active pharmaceutical ingredients (APIs), and introduce significant delays and costs into the development pipeline.[1][2] This in-depth technical guide provides a comprehensive overview of Phenyl 4-bromobenzenesulfonate, focusing on its commercial landscape, potential impurities derived from its synthetic pathway, and robust analytical methodologies for its qualification. It is designed to equip scientists with the necessary expertise to source high-quality material and validate its purity with confidence.

Commercial Availability and Sourcing Considerations

Phenyl 4-bromobenzenesulfonate (CAS No. 5455-14-1) is readily available from a variety of chemical suppliers catering to the research and development sector. It is typically sold as a "research use only" (RUO) chemical, which necessitates careful qualification by the end-user, especially when workflows may eventually transition towards Good Manufacturing Practice (GMP) standards.[3][4]

The procurement process should extend beyond simple price and quantity comparisons and involve a critical assessment of the supplier's quality control capabilities.

Table 1: Representative Commercial Offerings for Phenyl 4-bromobenzenesulfonate

| Supplier Attribute | Typical Specification | Notes for Researchers |

| CAS Number | 5455-14-1 | Always verify this number to ensure the correct chemical identity. |

| Molecular Formula | C₁₂H₉BrO₃S | Useful for calculating molar equivalents and verifying mass spectrometry data. |

| Molecular Weight | 313.17 g/mol | Essential for accurate preparation of solutions and reaction stoichiometry.[5][6] |

| Stated Purity | ≥98% | This is a common purity grade for research chemicals.[7] The remaining percentage consists of impurities that must be identified and quantified. |

| Available Quantities | 1g, 5g, 25g | Larger quantities may require custom synthesis. |

| Storage Conditions | Sealed in dry, 2-8°C | Proper storage is critical to prevent hydrolysis and degradation.[5] |

The first step in ensuring experimental success is a robust vendor qualification process. This workflow ensures that the sourced material meets the stringent requirements of the intended application.

Caption: Sourcing and Qualification Workflow for Phenyl 4-bromobenzenesulfonate.

Purity Profile: Understanding Potential Impurities

A stated purity of "≥98%" is not an endpoint but a starting point for investigation. The identity of the remaining ≤2% is critical. Most impurities arise from the synthesis process. The most common and economically viable route to Phenyl 4-bromobenzenesulfonate is the Schotten-Baumann reaction between 4-bromobenzenesulfonyl chloride and phenol in the presence of a base.

This synthetic pathway directly informs the likely impurity profile that a researcher must screen for.

Caption: Potential Impurity Pathways in the Synthesis of Phenyl 4-bromobenzenesulfonate.

Key Potential Impurities:

-

Unreacted Starting Materials: Residual phenol and 4-bromobenzenesulfonyl chloride are the most common process-related impurities.

-

Hydrolysis Products: 4-bromobenzenesulfonyl chloride is susceptible to hydrolysis, especially during aqueous workup, yielding 4-bromobenzenesulfonic acid.[8] This acidic impurity can interfere with subsequent reactions.

-

Isomeric Impurities: If the 4-bromobenzenesulfonyl chloride starting material contains ortho- or meta-isomers, the final product will be contaminated with Phenyl 2-bromobenzenesulfonate or Phenyl 3-bromobenzenesulfonate. These isomers can be particularly difficult to separate due to their similar physical properties.